molecular formula C14H11ClNS+ B1601001 5-(2-Chlorobenzyl)thieno(3,2-C)pyridinium CAS No. 721387-90-2

5-(2-Chlorobenzyl)thieno(3,2-C)pyridinium

Cat. No. B1601001
M. Wt: 260.8 g/mol
InChI Key: OQXLLGWEACZMFD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(2-Chlorobenzyl)thieno(3,2-C)pyridinium is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is known to have a unique mechanism of action and exhibits a range of biochemical and physiological effects that make it a promising candidate for various research studies.

Scientific Research Applications

Synthesis and Chemical Properties

The synthesis of thieno[3,4-b]pyridine and thieno[3,4-c]pyridine derivatives, which are structurally related to 5-(2-Chlorobenzyl)thieno(3,2-c)pyridinium, involves photochlorination, condensation, oxidation, and catalytic dehydration processes, demonstrating the compounds' aromatic character and their potential as intermediates in organic synthesis (Klemm, Johnson, & White, 1970).

Electrochemical and Photophysical Applications

Research on electrochromic and electrochemical properties of poly(2,5-di(2-thienyl)-1H-pyrrole) derivatives, which share a similar thienyl structural motif with 5-(2-Chlorobenzyl)thieno(3,2-c)pyridinium, has unveiled efficient synthetic routes and significant electroactive behaviors, indicating potential applications in electrochromic devices (Hwang, Son, & Shim, 2010).

Photovoltaic and Light-Emitting Devices

A study on thieno[3,4-c]pyrrole-4,6-dione-based copolymers, which are conceptually related to the chemical structure of interest, has highlighted their application in efficient solar cells due to their broad absorption in the visible region and favorable electronic properties for photovoltaic applications (Zou et al., 2010).

Luminescence and Catalytic Activity

Investigations into cyclometallated platinum and iridium complexes of oligothienylpyridines have detailed the absorption and luminescence properties of these complexes, providing insight into their potential use in light-emitting devices and as catalysts in chemical transformations (Kozhevnikov et al., 2011).

Antimicrobial Activities

Research into polynuclear heterocycles, including azolothienopyrimidines and thienothiazolopyrimidines, which share structural similarities with 5-(2-Chlorobenzyl)thieno(3,2-c)pyridinium, has demonstrated antimicrobial activity, suggesting potential applications in the development of new antimicrobial agents (Hussein, 2007).

properties

IUPAC Name

5-[(2-chlorophenyl)methyl]thieno[3,2-c]pyridin-5-ium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClNS/c15-13-4-2-1-3-11(13)9-16-7-5-14-12(10-16)6-8-17-14/h1-8,10H,9H2/q+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQXLLGWEACZMFD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C[N+]2=CC3=C(C=C2)SC=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClNS+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(2-Chlorobenzyl)thieno(3,2-C)pyridinium

CAS RN

721387-90-2
Record name 5-(2-Chlorobenzyl)thieno(3,2-C)pyridinium
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0721387902
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-(2-CHLOROBENZYL)THIENO(3,2-C)PYRIDINIUM
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/55S159V58P
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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